

Celgosivir: An In-depth Technical Guide to its Core Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Celgosivir*

Cat. No.: *B15563195*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Celgosivir is an oral prodrug of castanospermine, an alkaloid with antiviral activity. It functions as an inhibitor of alpha-glucosidase I, an enzyme crucial for the proper folding and maturation of viral glycoproteins. This mechanism of action has positioned **Celgosivir** as a candidate for the treatment of various viral infections, including those caused by flaviviruses. This technical guide provides a summary of the available information on the core characteristics of **Celgosivir**.

Physicochemical Properties

A foundational understanding of a drug candidate's physicochemical properties is essential for its development. Below is a summary of the known properties of **Celgosivir**.

Property	Value
Chemical Formula	C ₁₂ H ₂₁ NO ₅
Molecular Weight	259.30 g/mol
IUPAC Name	[(1S,6S,7S,8R,8aR)-1,7,8-trihydroxyoctahydroindolizin-6-yl] butanoate
CAS Number	121104-96-9
Synonyms	6-O-butanoylcastanospermine, BuCast, MBI 3253, MDL 28574, MX-3253

Long-term Storage and Stability

Detailed public information regarding the long-term storage conditions and stability of **Celgosivir** is limited. General best practices for pharmaceutical substances suggest storage in a well-closed container, protected from light and moisture, at controlled room temperature. However, specific quantitative data from systematic stability studies under various conditions (e.g., temperature, humidity) are not readily available in the reviewed literature.

Degradation Pathways and Forced Degradation Studies

Forced degradation studies are critical for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies typically involve subjecting the drug to stress conditions such as hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress.

While the presence of an ester linkage in the **Celgosivir** molecule suggests a potential for hydrolysis to castanospermine and butyric acid, specific experimental data from forced degradation studies on **Celgosivir**, including the identification and characterization of its degradation products, are not publicly available.

Experimental Protocols

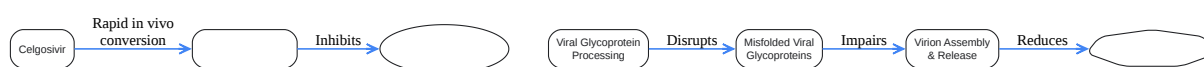
Detailed experimental protocols for stability-indicating analytical methods specific to **Celgosivir** have not been published. However, a general approach for developing such a method would involve the following steps:

- **Method Development:** A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection would be a suitable starting point for the separation and quantification of **Celgosivir** and its potential degradation products.
- **Forced Degradation:** The drug substance would be subjected to stress conditions as outlined by the International Council for Harmonisation (ICH) guideline Q1A(R2).
- **Method Validation:** The developed analytical method would then be validated according to ICH guideline Q2(R1) to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.

Signaling Pathways and Experimental Workflows

Celgosivir's primary mechanism of action involves the inhibition of α -glucosidase I in the endoplasmic reticulum, which disrupts the N-linked glycosylation pathway essential for the proper folding of viral envelope proteins.

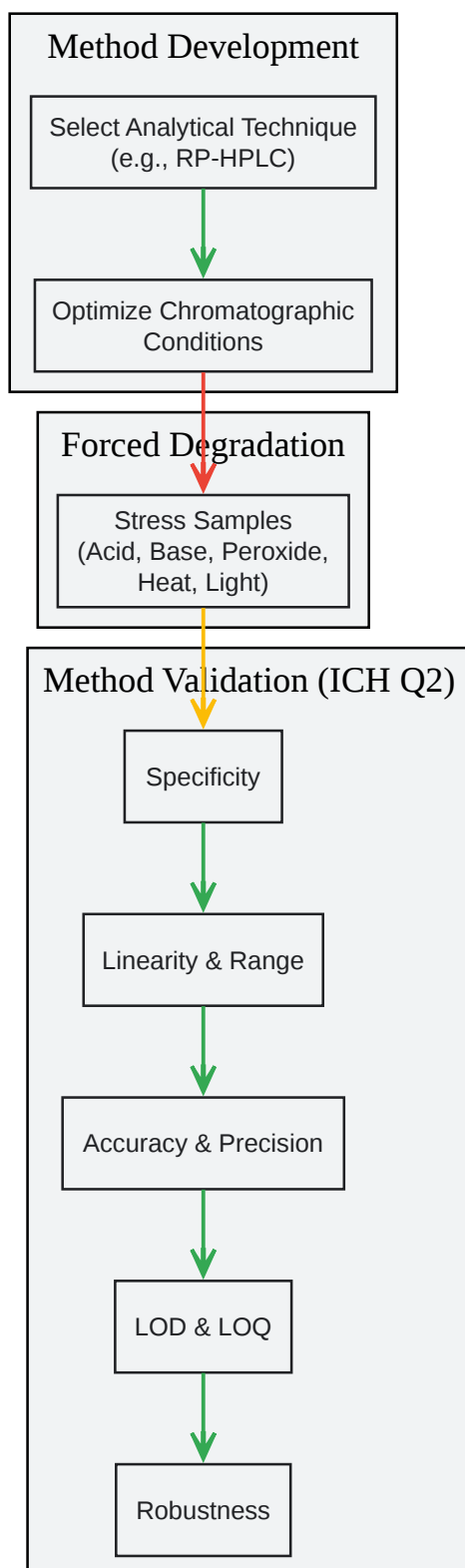
Mechanism of Action Signaling Pathway



[Click to download full resolution via product page](#)

Celgosivir's mechanism of action.

General Experimental Workflow for Stability-Indicating Method Development



[Click to download full resolution via product page](#)

A generalized workflow for developing a stability-indicating analytical method.

Data Gaps and Future Research

This guide highlights a significant gap in the publicly available, detailed stability data for **Celgosivir**. To fully understand its long-term storage requirements and degradation profile, further research is needed in the following areas:

- **Comprehensive Forced Degradation Studies:** To identify and characterize degradation products under various stress conditions.
- **Stability-Indicating Method Development and Validation:** Publication of a validated analytical method for routine stability testing.
- **Long-Term and Accelerated Stability Studies:** To establish a definitive shelf-life and recommend optimal storage conditions.
- **Excipient Compatibility Studies:** To ensure the stability of **Celgosivir** in formulated drug products.

The availability of such data would be invaluable for researchers, scientists, and drug development professionals working with **Celgosivir** and would be a critical step in its potential journey towards clinical application.

- To cite this document: BenchChem. [Celgosivir: An In-depth Technical Guide to its Core Properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15563195#long-term-storage-and-stability-of-celgosivir\]](https://www.benchchem.com/product/b15563195#long-term-storage-and-stability-of-celgosivir)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com